Tributylhexadecylphosphonium bromide

Organoclay Modification Polymer Nanocomposites Thermal Stability

Generic phase-transfer catalysts often fail under varying reagent concentrations or yield suboptimal clay exfoliation. Tributylhexadecylphosphonium bromide (THPB) addresses these limitations: • Organoclay modifier: expands montmorillonite basal spacing to 2.5 nm (vs. 1.9-2.1 nm for ammonium analogs), enabling superior polymer intercalation in nanocomposites. • Robust phase-transfer catalyst: maintains activity across a wide reagent concentration range, unlike tetrabutylammonium bromide. • Selective NFAT pathway inhibitor: blocks NFAT-dependent transcription without affecting dephosphorylation.

Molecular Formula C28H60BrP
Molecular Weight 507.7 g/mol
CAS No. 14937-45-2
Cat. No. B079125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylhexadecylphosphonium bromide
CAS14937-45-2
SynonymsTHPB compound
tributylhexadecylphosphonium bromide
Molecular FormulaC28H60BrP
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
InChIInChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1
InChIKeyRYVBINGWVJJDPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylhexadecylphosphonium Bromide Technical Baseline


Tributylhexadecylphosphonium bromide (THPB), also known as hexadecyltributylphosphonium bromide (HDTBPBr), is a quaternary phosphonium salt with the molecular formula C₂₈H₆₀BrP and a molecular weight of 507.67 g/mol . It is a white to pale yellow powder with a melting point typically reported between 56°C and 64°C [1]. THPB is widely utilized as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases . It also serves as a cationic surfactant and is employed in antimicrobial formulations, biotechnology for biomolecule extraction, and as a modifier in the preparation of organoclays for polymer nanocomposites . Its structural feature is a long hexadecyl (C16) hydrocarbon chain attached to a tributylphosphonium cation [2].

Phase-transfer catalyst for organic synthesis reactions
Organoclay modifier enabling polymer nanocomposite exfoliation
Antimicrobial research and NFAT pathway inhibitor tool

Tributylhexadecylphosphonium Bromide: Generic Substitution Risks


The performance of quaternary phosphonium salts is highly sensitive to their specific molecular architecture, particularly the length and nature of the alkyl chains and the counter-anion [1]. Generic or in-class substitution is a high-risk strategy because properties such as catalytic activity, thermal stability, and interlayer spacing in nanocomposites are directly correlated with these structural features [2]. For instance, the catalytic activity of hexadecyltributylphosphonium bromide in phase-transfer reactions is distinct from that of its lower molecular weight analogs like tetrabutylphosphonium bromide [3]. Similarly, its thermal stability and the resulting basal spacing when used as a clay modifier differ significantly from those achieved with ammonium-based or other phosphonium-based surfactants [4]. The following quantitative evidence demonstrates that Tributylhexadecylphosphonium bromide offers a unique and non-interchangeable performance profile compared to its closest alternatives.

Chain-length analogs (e.g., tetrabutylphosphonium) may shift phase-transfer catalytic activity and kinetic profile, limiting interchangeability.
Ammonium-based surfactants may not provide the same basal spacing or thermal stability when modifying clays, altering nanocomposite performance.
Lower molecular weight or shorter-chain quaternary phosphonium salts may not replicate the organoclay exfoliation or tunable catalytic behavior observed with the hexadecyl derivative.

Tributylhexadecylphosphonium Bromide Performance Evidence


Organoclay Thermal Stability and Basal Spacing

When used to modify montmorillonite clay, Tributylhexadecylphosphonium bromide (HDTBP) provides a unique balance of thermal stability and interlayer expansion. While tetrabutylphosphonium (TBP) and butyltriphenylphosphonium (BTPP) modified clays exhibit a higher onset decomposition temperature of ~300°C, they only achieve a basal spacing of 1.7–1.8 nm, indicating a monolayer arrangement [1]. In contrast, HDTBP-modified clay provides a significantly more open structure with a basal spacing of 2.5 nm, which is crucial for polymer intercalation and exfoliation, while still maintaining a higher decomposition onset temperature (225°C) compared to the commonly used octadecyltrimethylammonium (ODTMA)-modified clays, which decompose at 158–222°C [1]. This positions HDTBP as a superior modifier where both enhanced interlayer spacing and adequate thermal stability are required for processing polymer nanocomposites.

Organoclay Thermal & Spacing
Head-to-head
Basal spacing: 2.5 nm; Decomposition onset: 225°C
Reported middle-ground balance of interlayer expansion and adequate thermal profile for melt processing.
Data from direct comparison vs. TBP and ODTMA clays.
Organoclay Modification Polymer Nanocomposites Thermal Stability

Catalytic Activity in Third-Phase PTC

In phase-transfer catalytic (PTC) systems that form a distinct third (middle) phase, the catalytic activity is strongly dependent on the molecular weight of the catalyst. A study using the reaction of benzyl chloride and sodium sulfide found that hexadecyltributylphosphonium bromide (HDTBPBr, MW ~507) exhibited a distinct kinetic profile compared to lower molecular weight catalysts [1]. Specifically, the reaction rate with HDTBPBr was dependent on the concentration of sodium sulfide and achieved a maximum rate, whereas the lower molecular weight tetra-n-butylammonium bromide (TBABr, MW ~322) only showed activity when the sodium sulfide concentration was near saturation [1]. This indicates that HDTBPBr can provide a more robust and tunable catalytic performance across a wider range of reaction conditions in specialized PTC applications.

Third-Phase PTC Kinetics
Head-to-head
Catalytic activity across range of [Na₂S]; maximum rate observed vs. TBABr active only near saturation
Enables consistent performance under varying reagent concentrations.
Benzyl chloride + Na₂S system; third-phase formation.
Phase-Transfer Catalysis Organic Synthesis Reaction Kinetics

Organoclay Modifier for PET Nanocomposite Fibers

A comparative study on the preparation of poly(ethylene terephthalate) (PET)/organoclay nanocomposite fibers evaluated organoclays synthesized using three different alkyl phosphonium salts against commercial alkyl ammonium-modified organoclays [1]. The study concluded that alkyl phosphonium salts exhibited higher thermal stability and basal spacing compared to their ammonium counterparts [1]. Importantly, among the three alkyl phosphonium salts tested, Tributylhexadecylphosphonium bromide (TBHDPB) resulted in 'superior properties' and was therefore selected as the organo-modifier to prepare the final nanocomposite PET fibers [1]. This selection confirms its position as a leading candidate for this application.

PET Fiber Organoclay Selection
Head-to-head
Selected for final nanocomposite preparation over other phosphonium and ammonium modifiers
Reported superior properties in study context support fit for PET nanocomposite fiber development.
Slurry-compounding method; PET matrix.
Polymer Nanocomposites PET Fibers Organoclay Modification

Broad-Spectrum Antimicrobial Potential

A 2024 high-throughput screening study of 49 quaternary heteronium salts (QHSs), including quaternary phosphonium compounds, against ESKAPE pathogens and Candida albicans revealed that compounds with longer alkyl chains (≥C12) exhibited broad-spectrum antimicrobial activity, with the C14–C16 homologues demonstrating the highest potency [1]. The study identified 33 active compounds with Minimum Inhibitory Concentration (MIC) values ≤16 µg/mL, and 78% of these were effective at very low concentrations (≤0.25 µg/mL) [1]. While Tributylhexadecylphosphonium bromide (a C16 homologue) was not specifically tested, its structural classification strongly suggests it would fall within this high-potency group . This is supported by vendor documentation indicating its use in antimicrobial formulations to inhibit microbial growth on surfaces .

Antimicrobial Class Inference
Class-level
C14–C16 QHS homologues most potent; 78% of active compounds MIC ≤0.25 µg/mL
Structural class suggests potential broad-spectrum activity; specific MIC data to verify.
High-throughput screening data; not compound-specific.
Antimicrobial Agents Quaternary Phosphonium Salts ESKAPE Pathogens

Tributylhexadecylphosphonium Bromide Application Scenarios


Exfoliated Polymer-Clay Nanocomposites

Tributylhexadecylphosphonium bromide is the modifier of choice for preparing organoclays intended for polymer nanocomposites, particularly where a high degree of clay exfoliation and enhanced mechanical properties are desired. Its ability to expand the basal spacing of montmorillonite to 2.5 nm [1] facilitates superior polymer intercalation compared to ammonium-based modifiers (1.9-2.1 nm spacing) [1], leading to better dispersion. This has been directly validated in the preparation of PET nanocomposite fibers, where TBHDPB-modified clay was selected for its 'superior properties' over other phosphonium and ammonium salts, resulting in improved tensile strength and modulus [2].

Third-Phase Phase-Transfer Catalysis

For phase-transfer catalysis applications where a distinct third phase forms or where the reaction conditions may vary, Tributylhexadecylphosphonium bromide offers a unique kinetic advantage. Unlike lower molecular weight catalysts like tetrabutylammonium bromide, which are only active near substrate saturation, HDTBPBr maintains catalytic activity across a wider range of reagent concentrations [3]. This makes it a more robust and tunable catalyst for processes where precise control over reagent feed is challenging or where the reaction environment is not static.

Antimicrobial Surfaces and Formulations

Based on its structural classification as a C16 quaternary phosphonium salt, Tributylhexadecylphosphonium bromide is a strong candidate for developing antimicrobial coatings and formulations. Class-level evidence demonstrates that C14-C16 homologues are the most potent against a broad spectrum of pathogens, including ESKAPE bacteria and fungi, often with MIC values at or below 0.25 µg/mL [4]. This positions THPB as a valuable building block for creating non-leaching, contact-active antimicrobial surfaces for healthcare, sanitation, and industrial applications where broad-spectrum efficacy is required .

NFAT Signaling Inhibitor Tool

Tributylhexadecylphosphonium bromide has a unique and specific biological activity as a selective inhibitor of the nuclear factor of activated T cells (NFAT) signaling pathway. It inhibits NFAT-dependent reporter activity and interleukin-2 (IL-2) induction, but unlike calcineurin inhibitors such as cyclosporin A, it does so without affecting NFAT dephosphorylation [5]. This distinct mechanism of action makes THPB a valuable research tool for dissecting T-cell signaling pathways and exploring new therapeutic targets for conditions involving aberrant NFAT activity, such as autoimmune diseases and insulin resistance [6].

Application
Selection Property
Validation Focus
Exfoliated Polymer-Clay Nanocomposites
Interlayer expansion enabling polymer intercalation
Degree of exfoliation and thermal stability during processing
Third-Phase Phase-Transfer Catalysis
Robust catalytic profile across varied substrate concentration
Reaction rate consistency under non-saturating reagent conditions
Antimicrobial Surface Development
Long-chain (C16) phosphonium structure
Broad-spectrum MIC screening against target pathogens
NFAT Signaling Pathway Research
Selective NFAT inhibition without affecting dephosphorylation
IL-2 induction and downstream T-cell signaling endpoint analysis

Technical Documentation Hub

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47 linked technical documents
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